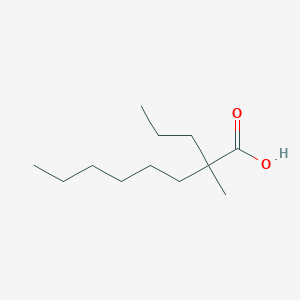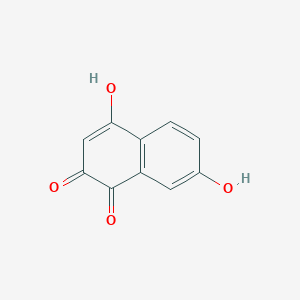
1,4-Naphthalenedione, 2,7-dihydroxy-
Overview
Description
1,4-Naphthalenedione, 2,7-dihydroxy-, also known as lawsone, is a natural organic compound found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries for cosmetic and medicinal purposes in many cultures. In recent years, there has been an increasing interest in lawsone due to its diverse biological activities and potential applications in various fields.
Mechanism of Action
Lawsone exerts its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of reactive oxygen species, the induction of apoptosis, and the modulation of cell signaling pathways. It has been shown to target multiple molecular targets, such as NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
Lawsone has been reported to exhibit various biochemical and physiological effects, such as reducing oxidative stress, promoting wound healing, inhibiting bacterial growth, and inducing cell death in cancer cells. It has also been shown to enhance the production of collagen and elastin, which are important components of skin tissue.
Advantages and Limitations for Lab Experiments
Lawsone has several advantages for lab experiments, such as its low toxicity, easy availability, and low cost. However, it also has some limitations, such as its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for 1,4-Naphthalenedione, 2,7-dihydroxy- research, including the development of new synthetic methods, the exploration of its pharmacological activities in different disease models, the investigation of its mechanism of action at the molecular level, and the evaluation of its safety and efficacy in clinical trials. Additionally, 1,4-Naphthalenedione, 2,7-dihydroxy- may have potential applications in the fields of food and agriculture, such as natural food preservatives and plant growth regulators.
Conclusion:
In summary, 1,4-Naphthalenedione, 2,7-dihydroxy- is a natural organic compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,4-Naphthalenedione, 2,7-dihydroxy- and to explore its applications in different fields.
Scientific Research Applications
Lawsone has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and photoprotective effects. It has also been investigated for its potential applications in the fields of dyeing, cosmetics, and medicine.
properties
IUPAC Name |
4,7-dihydroxynaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPXJATWIBOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461900 | |
| Record name | 1,4-Naphthalenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 2,7-dihydroxy- | |
CAS RN |
31039-63-1 | |
| Record name | 1,4-Naphthalenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





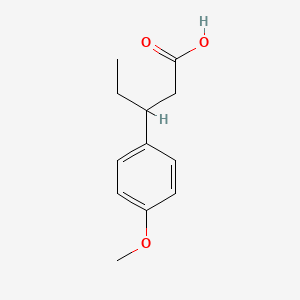
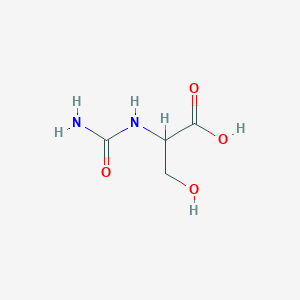

![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)

![3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3382113.png)
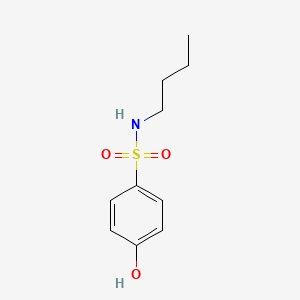
![Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-](/img/structure/B3382125.png)
